2-{[(2,3-Dichlorophenyl)amino]carbonyl}cyclohexanecarboxylic acid
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Overview
Description
2-{[(2,3-Dichlorophenyl)amino]carbonyl}cyclohexanecarboxylic acid is an organic compound that features a cyclohexane ring substituted with a carboxylic acid group and a 2,3-dichlorophenyl group attached via an amide linkage
Mechanism of Action
Target of Action
Based on its structure, it can be inferred that it may interact with proteins or enzymes that have affinity for carboxylic acid derivatives .
Mode of Action
Carboxylic acid derivatives are known to undergo nucleophilic acyl substitution reactions . In such reactions, a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to expel a leaving group . This could potentially result in the modification of target proteins or enzymes, altering their function.
Biochemical Pathways
It’s worth noting that carboxylic acid derivatives can participate in a variety of biochemical reactions, including the formation of esters, amides, and other derivatives . These reactions can impact various biochemical pathways, potentially leading to downstream effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,3-Dichlorophenyl)amino]carbonyl}cyclohexanecarboxylic acid typically involves the following steps:
Formation of the Amide Bond: The reaction between 2,3-dichloroaniline and cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine or pyridine to form the amide bond.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as continuous chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,3-Dichlorophenyl)amino]carbonyl}cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The amide bond can be reduced to form amines.
Substitution: The chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-{[(2,3-Dichlorophenyl)amino]carbonyl}cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
2-{[(2,6-Dichlorophenyl)amino]carbonyl}cyclohexanecarboxylic acid: Similar structure but with different chlorine substitution pattern.
2-{[(2,4-Dichlorophenyl)amino]carbonyl}cyclohexanecarboxylic acid: Another isomer with chlorine atoms at different positions on the phenyl ring.
Uniqueness
2-{[(2,3-Dichlorophenyl)amino]carbonyl}cyclohexanecarboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the chlorine atoms can affect the compound’s ability to interact with molecular targets, making it distinct from other isomers.
Properties
IUPAC Name |
2-[(2,3-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO3/c15-10-6-3-7-11(12(10)16)17-13(18)8-4-1-2-5-9(8)14(19)20/h3,6-9H,1-2,4-5H2,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMOHGQQVHRBJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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